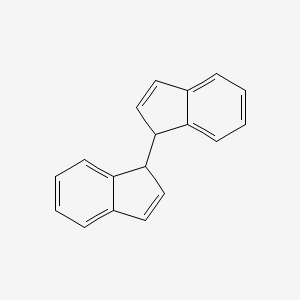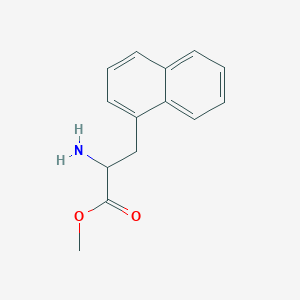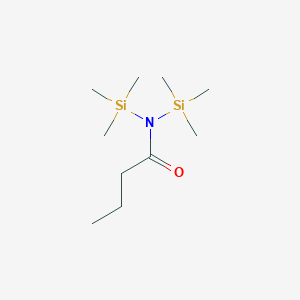
1,1'-Bi-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bi-1H-indene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two indene units connected at the 1-position, forming a dimeric structure
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-indene can be synthesized through several methods. One common approach involves the coupling of indene derivatives. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst can yield indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-indene typically involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Commonly used catalysts include rhodium, ruthenium, and nickel complexes.
化学反応の分析
Types of Reactions: 1,1’-Bi-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
科学的研究の応用
1,1’-Bi-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,1’-Bi-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific derivative and its functional groups.
類似化合物との比較
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and organic electronics.
Indanone: Commonly associated with the design of biologically active compounds.
Indene: A simpler analog that serves as a precursor for more complex derivatives.
Uniqueness: 1,1’-Bi-1H-indene is unique due to its dimeric structure, which imparts distinct electronic and steric properties compared to its monomeric counterparts. This uniqueness makes it valuable in the design of novel materials and in the study of polycyclic aromatic hydrocarbons.
特性
CAS番号 |
2177-49-3 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
1-(1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
InChIキー |
VZAVVHRVOIITHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C=CC2=C1)C3C=CC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)




![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)


![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)
